molecular formula C57H54P4 B1589113 cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane CAS No. 333380-86-2

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane

Cat. No.: B1589113
CAS No.: 333380-86-2
M. Wt: 862.9 g/mol
InChI Key: HYAJCBCVJRLTRN-BWULIGGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has been synthesized and characterized for use in various types of catalytic reactions, demonstrating high efficiency and turnover numbers under mild conditions.

Preparation Methods

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is synthesized in seven steps from commercially available himic anhydride. The preparation involves the following steps:

    Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through a series of reactions.

    Cyclization: The intermediates undergo cyclization to form the cyclopentane ring.

    Phosphinomethylation: The cyclopentane ring is then functionalized with diphenylphosphinomethyl groups at the 1,2,3, and 4 positions.

    Purification: The final product is purified using techniques such as chromatography.

In industrial production, the synthesis is scaled up, and reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane undergoes various types of reactions, primarily in the presence of palladium catalysts. Some of the key reactions include:

    Allylic Substitution: this compound, in combination with palladium catalysts, is highly efficient in allylic substitution reactions.

    Negishi Cross-Coupling: this compound is used in the Negishi cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, achieving high yields and turnover numbers.

    Direct Arylation: It is also employed in the direct arylation of furans via C-H functionalization, demonstrating good yields with very low catalyst loadings.

Scientific Research Applications

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in various palladium-catalyzed reactions, such as allylic substitution, Negishi cross-coupling, and direct arylation.

    Biology: While specific biological applications are not extensively documented, its role in facilitating efficient catalytic reactions can be leveraged in biochemical research.

    Medicine: The compound’s efficiency in catalytic processes can be applied in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound’s high turnover numbers and efficiency make it valuable in industrial catalytic processes, particularly in the production of fine chemicals and polymers.

Mechanism of Action

The mechanism of action of cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane involves its role as a ligand in palladium-catalyzed reactions. The tetraphosphine ligand coordinates with the palladium center, forming a highly efficient catalyst. This catalyst facilitates various reactions by stabilizing the transition state and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of palladium-allyl complexes, which are key intermediates in allylic substitution reactions .

Comparison with Similar Compounds

cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is unique compared to other similar compounds due to its high efficiency and turnover numbers in catalytic reactions. Some similar compounds include:

    Triphenylphosphine: A monophosphine ligand commonly used in palladium-catalyzed reactions but with lower efficiency compared to this compound.

    1,2-Bis(diphenylphosphino)ethane (dppe): A diphosphine ligand used in similar reactions but requires higher catalyst loadings.

    Tetraphosphine based on cyclobutane: Another tetraphosphine ligand used in palladium-catalyzed reactions but with different structural features and catalytic properties.

This compound’s unique structure, with four diphenylphosphinomethyl groups stereospecifically bound to the same face of the cyclopentane ring, contributes to its superior catalytic performance .

Properties

IUPAC Name

diphenyl-[[(1R,2R,3S,4S)-2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2/t46-,47+,56+,57-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAJCBCVJRLTRN-BWULIGGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H54P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464971
Record name [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333380-86-2
Record name [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
Reactant of Route 2
Reactant of Route 2
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
Reactant of Route 3
Reactant of Route 3
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
Reactant of Route 4
Reactant of Route 4
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
Reactant of Route 5
Reactant of Route 5
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
Reactant of Route 6
Reactant of Route 6
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.